molecular formula C25H18ClN3O4S B11593036 (E)-2-Benzenesulfonyl-3-[2-(4-chloro-3-methyl-phenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-acrylonitrile

(E)-2-Benzenesulfonyl-3-[2-(4-chloro-3-methyl-phenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-acrylonitrile

Cat. No.: B11593036
M. Wt: 491.9 g/mol
InChI Key: MBZRSFXZTPNNBF-XSFVSMFZSA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the benzenesulfonyl and phenoxy groups through various substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental regulations are also critical considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, (2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE may be investigated for its therapeutic potential. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE include other pyrido[1,2-a]pyrimidines with various substituents. Examples include:

  • 2-(BENZENESULFONYL)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
  • 2-(BENZENESULFONYL)-3-[2-(4-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE

Uniqueness

The uniqueness of (2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups and structural features. These confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H18ClN3O4S

Molecular Weight

491.9 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C25H18ClN3O4S/c1-16-7-6-12-29-23(16)28-24(33-18-10-11-22(26)17(2)13-18)21(25(29)30)14-20(15-27)34(31,32)19-8-4-3-5-9-19/h3-14H,1-2H3/b20-14+

InChI Key

MBZRSFXZTPNNBF-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

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